molecular formula C13H17ClN2O3 B2806532 N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1353947-84-8

N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B2806532
CAS No.: 1353947-84-8
M. Wt: 284.74
InChI Key: HKJWJSOBFVOVQK-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring attached to a benzo[d][1,3]dioxole moiety, which is further linked to a carboxamide group and a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzo[d][1,3]dioxole-5-carboxylic acid and pyrrolidin-2-ylmethylamine.

  • Reaction Steps: The carboxylic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with pyrrolidin-2-ylmethylamine to form the amide bond.

  • Purification: The resulting product is purified through recrystallization or chromatography techniques.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using reactors equipped with temperature and pH control systems to ensure optimal reaction conditions.

  • Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be employed to enhance efficiency and control over the reaction parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

  • Reduction: Reduction reactions can be performed on the amide group to yield the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzo[d][1,3]dioxole-5-carboxylic acid derivatives.

  • Reduction Products: N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-amine.

  • Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction with various biomolecules. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target, leading to modulation of its activity.

Comparison with Similar Compounds

  • N-(Pyrrolidin-2-ylmethyl)aniline

  • N-(Pyrrolidin-2-ylmethyl)acetamide hydrochloride

  • N-(Pyrrolidin-2-ylmethyl)aniline dioxalate

Uniqueness: N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is unique due to its specific structural features, such as the benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-7-10-2-1-5-14-10)9-3-4-11-12(6-9)18-8-17-11;/h3-4,6,10,14H,1-2,5,7-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJWJSOBFVOVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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